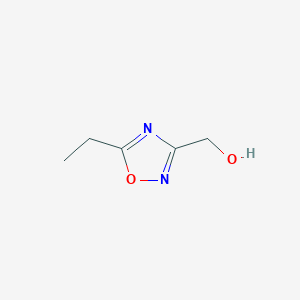
(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol
Vue d'ensemble
Description
“(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol” is a chemical compound with the empirical formula C5H8N2O2 . It is a solid substance . The SMILES string for this compound is OCC1=NC(CC)=NO1 . The InChI key for this compound is XCFHOYKWHOGMNG-UHFFFAOYSA-N .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been reported in several studies . For instance, Srivastava et al. reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from cyclocondensation of arylamidoxamines with n-butanal .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives have been explored in various studies . For instance, one study reported an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol” include its molecular weight of 193.16 , and its form as a solid . The compound’s SMILES string is OCC1=NC(CC)=NO1 , and its InChI key is XCFHOYKWHOGMNG-UHFFFAOYSA-N .Applications De Recherche Scientifique
Medicinal Applications
Oxadiazole derivatives, including compounds like (5-Ethyl-1,2,4-oxadiazol-3-YL)methanol, have been demonstrated to possess a range of medicinal properties. They have shown potential as antibacterial, antifungal, anticonvulsant, antiviral, antidiabetic, and antimalarial agents .
Anti-Trypanosomal Activity
These compounds have been studied for their mode of action against Trypanosoma cruzi cysteine protease cruzain, which is a target for anti-trypanosomal drugs. Molecular docking studies followed by cytotoxicity and anti-trypanosomal activity evaluation are common research applications .
Anti-inflammatory and Analgesic Properties
Research has been conducted to evaluate the anti-inflammatory and analgesic effects of oxadiazole derivatives. This includes assessing the ulcerogenic effect in animal models at therapeutic doses .
Agricultural Biological Activities
In agriculture, 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities and are being explored as efficient and low-risk chemical pesticides to combat plant diseases that threaten food security .
Anticancer Applications
The synthesis and medicinal applications of oxadiazoles also cover their use as anticancer agents. The compounds are being researched for their efficacy in treating various types of cancer .
Vasodilator Effects
Oxadiazole derivatives are being investigated for their vasodilator properties, which could have significant implications for cardiovascular health .
Energetic Behavior
These compounds are known to possess energetic behavior, which is being explored for various scientific applications .
Miscellaneous Applications
The diverse chemical structure of oxadiazole derivatives allows for their use in a variety of other applications, including but not limited to anticonvulsant and antidiabetic uses .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-5-6-4(3-8)7-9-5/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPYSSBXLVYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650868 | |
| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-1,2,4-oxadiazol-3-YL)methanol | |
CAS RN |
915920-77-3 | |
| Record name | 5-Ethyl-1,2,4-oxadiazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-(4-Methoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1506890.png)
![Decanamide,N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-](/img/structure/B1506892.png)
![7-[2-(Trimethylsilyl)ethynyl]-1H-indazole](/img/structure/B1506895.png)

